Introduction: The Strategic Importance of the 2-Arylpyridine Scaffold
Introduction: The Strategic Importance of the 2-Arylpyridine Scaffold
An In-depth Technical Guide to the Chemical Properties and Applications of 2-(3-Methoxyphenyl)pyridine
In the landscape of modern medicinal chemistry, the 2-arylpyridine motif stands out as a privileged scaffold, consistently appearing in a multitude of biologically active compounds and approved pharmaceuticals.[1][2][3] Its significance lies in the unique combination of electronic and steric properties conferred by the nitrogenous heterocycle and its appended aromatic system. The pyridine ring, a bioisostere of benzene, introduces a hydrogen bond acceptor and a basic center, enhancing solubility and offering a key interaction point with biological targets.[1][2] 2-(3-Methoxyphenyl)pyridine is an exemplar of this class, incorporating a methoxy-substituted phenyl ring that provides additional opportunities for molecular recognition and metabolic modulation. This guide offers a comprehensive technical overview of its chemical properties, synthesis, reactivity, and applications, providing a foundational resource for its strategic deployment in research and drug discovery programs.
Part 1: Core Physicochemical and Spectroscopic Profile
Understanding the fundamental properties of a molecule is the bedrock of its application in any research endeavor. These characteristics dictate its behavior in reaction media, its potential for purification, and its structural identity.
Structural and Physical Properties
2-(3-Methoxyphenyl)pyridine is typically encountered as an orange oil or liquid at room temperature.[4] Its core structure consists of a pyridine ring substituted at the 2-position with a 3-methoxyphenyl group. This arrangement results in a molecule with moderate polarity and a calculated XLogP3 of 2.6, suggesting a balance between aqueous solubility and lipid permeability, a crucial parameter in drug design.[5]
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₁NO | PubChem[5] |
| Molecular Weight | 185.22 g/mol | PubChem[5] |
| IUPAC Name | 2-(3-methoxyphenyl)pyridine | PubChem[5] |
| CAS Number | 4373-58-4 | PubChem[4][5] |
| Appearance | Orange oil / liquid | HFC[4] |
| Monoisotopic Mass | 185.084063974 Da | PubChem[5] |
| XLogP3 | 2.6 | PubChem[5] |
| Boiling Point | Not Available (N/A) | HFC[4] |
| Melting Point | Not Available (N/A) | HFC[4] |
Spectroscopic Signature
Spectroscopic analysis is essential for the unambiguous identification and characterization of 2-(3-Methoxyphenyl)pyridine. The following data, primarily from Nuclear Magnetic Resonance (NMR) spectroscopy, provides a definitive fingerprint of the molecule.
¹H NMR (400 MHz, CDCl₃): [6]
-
δ 8.71 – 8.66 (m, 1H): Corresponds to the proton at the 6-position of the pyridine ring, deshielded by the adjacent nitrogen atom.
-
δ 7.76 – 7.67 (m, 2H): A complex multiplet likely arising from protons on the pyridine ring (positions 3 and 4 or 4 and 5).
-
δ 7.59 (dd, J = 2.4, 1.6 Hz, 1H): The proton at the 2'-position of the phenyl ring, appearing as a doublet of doublets.
-
δ 7.56 – 7.51 (m, 1H): A multiplet corresponding to a pyridine proton.
-
δ 7.37 (t, J = 8.0 Hz, 1H): The proton at the 5'-position of the phenyl ring, split into a triplet by its two neighbors.
-
δ 7.24 – 7.18 (m, 1H): A multiplet likely corresponding to the remaining pyridine proton.
-
δ 6.97 (m, J = 8.4, 2.8, 1.0 Hz, 1H): The proton at the 4' or 6' position of the phenyl ring.
-
δ 3.88 (s, 3H): A sharp singlet characteristic of the methoxy (-OCH₃) group protons.
¹³C NMR (101 MHz, CDCl₃): [6]
-
δ 160.0, 157.1, 149.5, 140.8, 136.7, 129.7, 122.2, 120.7, 119.2, 115.0, 111.9: These signals represent the twelve unique carbon atoms in the aromatic rings.
-
δ 55.3: This signal corresponds to the carbon atom of the methoxy group.
Part 2: Synthesis and Reactivity
The construction and functionalization of 2-(3-Methoxyphenyl)pyridine are central to its use as a building block in larger, more complex molecules.
Preferred Synthetic Route: Suzuki-Miyaura Cross-Coupling
The most prevalent and efficient method for synthesizing 2-arylpyridines is the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This Nobel Prize-winning methodology is favored in pharmaceutical development for its mild reaction conditions, broad functional group tolerance, and high yields.
The synthesis of 2-(3-Methoxyphenyl)pyridine typically involves the coupling of a pyridine electrophile (e.g., 2-chloropyridine or 2-bromopyridine) with 3-methoxyphenylboronic acid.
Caption: Suzuki-Miyaura coupling workflow for synthesis.
Exemplary Protocol: Synthesis via Suzuki-Miyaura Coupling [7]
-
Objective: To synthesize 2-(3-Methoxyphenyl)pyridine from 3-Methoxyphenylboronic acid and a suitable 2-halopyridine.
-
Materials:
-
3-Methoxyphenylboronic acid (1.0 eq)
-
2-Chloropyridine (1.2 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
Toluene and Methanol (solvent mixture)
-
-
Procedure:
-
To a reaction vessel equipped with a condenser and magnetic stirrer, add 3-methoxyphenylboronic acid, potassium carbonate, and the palladium catalyst.
-
Purge the vessel with an inert gas (e.g., Argon or Nitrogen) for 15 minutes to establish an inert atmosphere.
-
Add the degassed solvent mixture (e.g., toluene/methanol) followed by 2-chloropyridine via syringe.
-
Heat the reaction mixture to 85°C and stir vigorously.[7]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield pure 2-(3-Methoxyphenyl)pyridine.
-
-
Causality and Trustworthiness: The use of an inert atmosphere is critical to prevent the oxidation and deactivation of the Pd(0) catalyst. The base (K₂CO₃) is essential for activating the boronic acid in the transmetalation step of the catalytic cycle. This self-validating protocol ensures reproducibility by controlling these key parameters.
Reactivity Profile
The chemical reactivity of 2-(3-Methoxyphenyl)pyridine is governed by the interplay of its two constituent aromatic rings.
Caption: Key reactive sites on the molecule.
-
Pyridine Nitrogen (Site A): The lone pair of electrons on the nitrogen atom makes it a Brønsted-Lowry base and a nucleophile. It readily undergoes protonation in acidic media and can be alkylated to form pyridinium salts. This nitrogen is also a key coordination site for metal catalysts, which is fundamental to its role in building complex molecules.[8]
-
Methoxyphenyl Ring (Site B): The electron-donating methoxy group activates the phenyl ring towards Electrophilic Aromatic Substitution (EAS), such as halogenation, nitration, or Friedel-Crafts reactions.[8] The directing effect of the methoxy group favors substitution at the positions ortho and para to it (positions 2', 4', and 6').
-
Pyridine Ring (Site C): In contrast to the phenyl ring, the pyridine ring is electron-deficient due to the electronegativity of the nitrogen atom. This deactivates it towards EAS but makes it susceptible to Nucleophilic Aromatic Substitution (NAS), particularly if a good leaving group is present on the ring.[9]
Part 3: Applications in Drug Discovery and Materials Science
The structural and chemical attributes of 2-(3-Methoxyphenyl)pyridine make it a valuable precursor in the development of novel therapeutics and functional materials.
A Scaffold for Biologically Active Molecules
The pyridine scaffold is a cornerstone of medicinal chemistry, found in hundreds of FDA-approved drugs.[3] Its ability to engage in hydrogen bonding, its metabolic stability, and its capacity to orient substituents in precise three-dimensional space make it an ideal platform for designing enzyme inhibitors, receptor antagonists, and other therapeutic agents.
The 2-(3-Methoxyphenyl)pyridine core can be seen as a versatile starting point. The pyridine nitrogen can interact with active site residues, while the methoxyphenyl ring can be further functionalized to enhance potency, selectivity, and pharmacokinetic properties (ADME - Absorption, Distribution, Metabolism, and Excretion).[9] The methoxy group itself can serve as a hydrogen bond acceptor or be metabolically cleaved (O-demethylation) in vivo to reveal a phenol, which can dramatically alter the compound's biological activity profile.
Building Block for Advanced Materials
Beyond pharmaceuticals, pyridine derivatives are used in the synthesis of ligands for coordination chemistry, organic light-emitting diodes (OLEDs), and functional polymers. The nitrogen atom provides a reliable coordination site for transition metals, enabling the construction of complex catalysts and photoactive materials. The biaryl nature of 2-(3-Methoxyphenyl)pyridine contributes to a rigid, conjugated system that can be exploited in the design of organic electronics.
Conclusion
2-(3-Methoxyphenyl)pyridine is more than a simple chemical compound; it is a strategically important building block with a rich profile of chemical properties and a wide array of potential applications. Its synthesis is well-established through robust methods like the Suzuki-Miyaura coupling, and its reactivity is well-understood, offering multiple handles for further chemical modification. For researchers in drug discovery and materials science, a thorough understanding of this scaffold's technical attributes is the first step toward unlocking its full potential in the creation of novel and impactful molecules.
References
- Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines - Supporting Inform
- 2-(3-Methoxyphenyl)pyridine | C12H11NO | CID 2759715 - PubChem.
- 2-(3-METHOXYPHENYL)PYRIDINE | 370878-65-2 - ChemicalBook. ChemicalBook.
- Crystal structure and Hirshfeld surface analysis of 4-(3-methoxyphenyl)-2,6-diphenylpyridine. Molbank.
- 2-Bromo-6-(3-methoxyphenyl)pyridine | CAS#:851595-28-3 | Chemsrc. Chemsrc.
- 2-(3-METHOXYPHENYL)PYRIDINE synthesis - ChemicalBook. ChemicalBook.
- 3-(p-Methoxyphenyl)pyridine | Properties, Uses, Safety, Supplier China - Pipzine Chemicals. Pipzine Chemicals.
- 4373-58-4 | 2-(3-Methoxyphenyl)pyridine. HFC.
- Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. R Discovery.
- Application Notes: Synthetic Routes from 2-Nitro-3-methoxypyridine for Drug Discovery - Benchchem. BenchChem.
- The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC.
Sources
- 1. discovery.researcher.life [discovery.researcher.life]
- 2. researchgate.net [researchgate.net]
- 3. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. htk.tlu.ee [htk.tlu.ee]
- 5. 2-(3-Methoxyphenyl)pyridine | C12H11NO | CID 2759715 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. rsc.org [rsc.org]
- 7. 2-(3-METHOXYPHENYL)PYRIDINE synthesis - chemicalbook [chemicalbook.com]
- 8. 3-(p-Methoxyphenyl)pyridine | Properties, Uses, Safety, Supplier China | High Quality Chemical Manufacturer [pipzine-chem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
